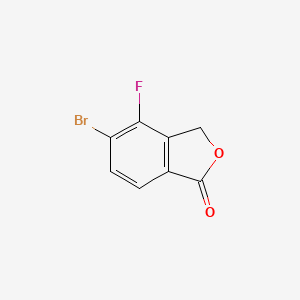

5-bromo-4-fluoroisobenzofuran-1(3H)-one

Description

5-Bromo-4-fluoroisobenzofuran-1(3H)-one is a halogenated isobenzofuranone derivative characterized by bromine and fluorine substituents at the 5- and 4-positions of the aromatic ring, respectively. Its molecular formula is C₈H₄BrFO₂, with a molecular weight of 247.02 g/mol. This compound is utilized in organic synthesis and pharmaceutical research, particularly as a building block for complex molecules due to its reactive halogen and electron-withdrawing fluorine group. It is listed under the reference code 10-F760488 by CymitQuimica, though its commercial availability is currently discontinued .

Properties

IUPAC Name |

5-bromo-4-fluoro-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO2/c9-6-2-1-4-5(7(6)10)3-12-8(4)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNRDCQUJBIHCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2F)Br)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255208-31-1 | |

| Record name | 5-bromo-4-fluoro-1,3-dihydro-2-benzofuran-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-fluoroisobenzofuran-1(3H)-one typically involves the following steps:

Cyclization: The formation of the isobenzofuran ring can be achieved through cyclization reactions involving appropriate precursors and catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-bromo-4-fluoroisobenzofuran-1(3H)-one can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the bromine or fluorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as sodium methoxide (NaOCH3) or Grignard reagents (RMgX) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-bromo-4-fluoroisobenzofuran-1(3H)-one is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the design and synthesis of new drugs targeting specific diseases and medical conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-bromo-4-fluoroisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

DNA Interaction: Interacting with DNA to induce changes in gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and similarity scores derived from chemical databases:

| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | Similarity Score |

|---|---|---|---|---|---|

| 5-Bromo-4-fluoroisobenzofuran-1(3H)-one | 1935921-64-4 | Br (C5), F (C4) | C₈H₄BrFO₂ | 247.02 | Reference |

| 5-Bromo-7-fluoroisobenzofuran-1(3H)-one | 1255208-34-4 | Br (C5), F (C7) | C₈H₄BrFO₂ | 247.02 | 0.88 |

| 5-Bromoisobenzofuran-1(3H)-one | 19477-73-7 | Br (C5) | C₈H₅BrO₂ | 229.03 | 1.00 (non-fluorinated analogue) |

| Methyl 4-bromo-2-fluoro-6-methylbenzoate | 1427409-40-2 | Br (C4), F (C2), COOCH₃ (C1), CH₃ (C6) | C₁₀H₁₀BrFO₂ | 273.09 | 0.93 |

| Methyl 5-bromo-2-formylbenzoate | 1016163-89-5 | Br (C5), CHO (C2), COOCH₃ (C1) | C₁₀H₈BrO₄ | 295.08 | 0.94 |

Data sourced from chemical databases and supplier catalogs .

Key Differences and Implications

Positional Isomerism (5-Bromo-4-Fluoro vs. 5-Bromo-7-Fluoro)

The positional isomer 5-bromo-7-fluoroisobenzofuran-1(3H)-one (similarity score 0.88) demonstrates how fluorine placement alters electronic distribution.

Fluorine vs. Non-Fluorinated Analogues

The absence of fluorine in 5-bromoisobenzofuran-1(3H)-one reduces molecular polarity, lowering its boiling point (229.03 g/mol vs. 247.02 g/mol) and solubility in polar solvents. Fluorine’s electronegativity also stabilizes the aromatic ring via inductive effects, making the target compound more resistant to electrophilic attacks than its non-fluorinated counterpart .

Ester and Formyl Derivatives

Methyl 4-bromo-2-fluoro-6-methylbenzoate and methyl 5-bromo-2-formylbenzoate incorporate ester and formyl groups, respectively. These functional groups increase steric hindrance and alter reactivity pathways. For example, the formyl group in the latter compound facilitates condensation reactions, whereas the target compound’s ketone group may prioritize halogen displacement reactions .

Biological Activity

5-Bromo-4-fluoroisobenzofuran-1(3H)-one is an organic compound notable for its unique structure, characterized by the presence of bromine and fluorine atoms attached to the isobenzofuran ring. This compound has garnered attention in biological research due to its potential therapeutic applications, particularly in antimicrobial, antiviral, and anticancer domains.

- Molecular Formula: CHBrF O

- CAS Number: 1255208-31-1

- Structure: The compound features a fused ring system that enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may function through mechanisms such as:

- Cell Membrane Disruption: The compound may integrate into bacterial membranes, leading to increased permeability and cell death.

- Enzyme Inhibition: It may inhibit essential enzymes in bacterial metabolic pathways, disrupting their growth.

Antiviral Activity

The compound has also shown promise in antiviral applications. Preliminary studies suggest that it can inhibit viral replication by:

- Targeting Viral Enzymes: It may bind to and inhibit key enzymes necessary for viral replication.

- Modulating Host Immune Response: The compound could enhance the host's immune response against viral infections.

Anticancer Activity

In cancer research, this compound has been investigated for its potential as an anticancer agent. Notable findings include:

- Induction of Apoptosis: Studies indicate that the compound can trigger programmed cell death in cancer cells through pathways involving caspase activation.

- Cell Cycle Arrest: It has been observed to cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival and cancer cell growth.

- Receptor Binding: It can bind to cellular receptors, modulating signaling pathways that lead to altered cellular responses.

- DNA Interaction: There is potential for interaction with DNA, affecting gene expression and cellular functions.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Halogen Substituent | Biological Activity |

|---|---|---|

| 5-Bromo-4-chloroisobenzofuran-1(3H)-one | Chlorine | Moderate antimicrobial and anticancer effects |

| 5-Bromo-4-iodoisobenzofuran-1(3H)-one | Iodine | Increased reactivity but less selective |

| 5-Chloro-4-fluoroisobenzofuran-1(3H)-one | Chlorine | Similar activity but less potent |

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus, a common pathogen associated with skin infections.

- Anticancer Research : In vitro experiments indicated that treatment with this compound led to a significant reduction in viability of breast cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.